Bienvenue dans la boutique en ligne BenchChem!

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione

Aldose reductase inhibition Polyol pathway Diabetic complications

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione (CAS 128851-36-5), also known as M16209 or 1-(3-bromobenzo[b]furan-2-ylsulfonyl)hydantoin, is a synthetic small-molecule aldose reductase (AR) inhibitor belonging to the hydantoin-sulfonyl-benzofuran class. It inhibits recombinant human aldose reductase (rhAR) with an IC50 of 0.051 μM and displays an uncompetitive inhibition mechanism with respect to both glyceraldehyde and NADPH.

Molecular Formula C11H7BrN2O5S
Molecular Weight 359.15 g/mol
CAS No. 128851-36-5
Cat. No. B1675835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione
CAS128851-36-5
Synonyms1-(3-bromobenzo(b)furan-2-ylsulfonyl)hydantoin
M 16209
M-16209
M16209
Molecular FormulaC11H7BrN2O5S
Molecular Weight359.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Br
InChIInChI=1S/C11H7BrN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16)
InChIKeyZJSUDHQFSBHLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione (M16209): Aldose Reductase Inhibitor with Dual Antihyperglycemic Activity for Diabetic Complications Research Procurement


1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione (CAS 128851-36-5), also known as M16209 or 1-(3-bromobenzo[b]furan-2-ylsulfonyl)hydantoin, is a synthetic small-molecule aldose reductase (AR) inhibitor belonging to the hydantoin-sulfonyl-benzofuran class [1]. It inhibits recombinant human aldose reductase (rhAR) with an IC50 of 0.051 μM and displays an uncompetitive inhibition mechanism with respect to both glyceraldehyde and NADPH [2]. Beyond AR inhibition, M16209 possesses a unique secondary pharmacology — augmentation of glucose-stimulated insulin secretion — not shared by other AR inhibitors such as epalrestat or sorbinil [3]. The compound is orally active and has demonstrated efficacy in rodent models of galactosemic cataract, streptozotocin-induced diabetic neuropathy, and insulin resistance in genetically obese animals [4].

Why Generic Aldose Reductase Inhibitor Substitution Fails: The 1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione (M16209) Differentiation Case


Aldose reductase inhibitors as a class cannot be treated as interchangeable research tools because they diverge substantially in inhibition mechanism (uncompetitive vs. noncompetitive vs. mixed), in vivo efficacy spectrum (cataract vs. neuropathy vs. both), and ancillary pharmacology (insulin secretagogue activity, glycolytic modulation). M16209 and its direct chloro-analog M16287 exhibit nearly identical AR inhibitory potency, yet M16209 alone has been systematically characterized for insulin secretion augmentation — a property completely absent in epalrestat and sorbinil [1]. Furthermore, epalrestat (ONO-2235) shows efficacy only in diabetic neuropathy models, whereas M16209 prevents both galactosemic cataract and diabetic neuropathy with similar potency [2]. Substituting any of these compounds without accounting for these mechanistic and phenotypic divergences risks invalidating experimental conclusions in diabetic complications research [3].

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione (M16209): Quantitative Differentiation Evidence Against Comparator Aldose Reductase Inhibitors


Cellular Galactitol Suppression: M16209 Outperforms Epalrestat by 2.2-Fold in Human Erythrocytes

In a direct head-to-head comparison within the same study, M16209 suppressed galactitol accumulation in human erythrocytes cultured in 25 mmol/L galactose with an IC50 of 1.2 μM, whereas epalrestat achieved the same endpoint with an IC50 of 2.6 μM, representing a 2.2-fold greater potency for M16209 in a human-cell-based functional assay of polyol pathway flux [1].

Aldose reductase inhibition Polyol pathway Diabetic complications Galactitol accumulation Human erythrocyte model

Recombinant Human Aldose Reductase Inhibition: M16209 Achieves 51 nM Potency Against the Human Enzyme Target

M16209 inhibits recombinant human aldose reductase (rhAR) with an IC50 of 0.051 μM (51 nM). The inhibition was characterized as uncompetitive with respect to both glyceraldehyde and NADPH [1]. In comparison, epalrestat inhibits rat lens AR with reported IC50 values ranging from 10–72 nM depending on assay conditions , but the uncompetitive mechanism of M16209 distinguishes it from epalrestat, which acts as a noncompetitive inhibitor with respect to both substrates [2].

Recombinant human aldose reductase Enzyme inhibition kinetics Uncompetitive inhibition rhAR Drug discovery

In Vivo Efficacy Spectrum: M16209 Demonstrates Dual Cataract and Neuropathy Protection Compared to Single-Indication Comparators

In a systematic comparative study, M16209 and M16287 were effective in the prevention of galactosemic cataracts AND amelioration of diabetic neuropathy with almost the same potency, while ONO-2235 (epalrestat) was effective ONLY in neuropathy, and sorbinil was effective in galactosemic cataracts and diabetic neuropathy but with a different potency profile [1]. In the streptozotocin-induced diabetic neuropathy rat model, M16209 (3–100 mg/kg/day, p.o.) dose-dependently improved the decreased motor nerve conduction velocity in the sciatic nerve during a 14-day treatment period and partially ameliorated diabetes-induced histological changes in the sciatic nerve [2]. In the galactose-induced cataract model, M16209 (10–100 mg/kg/day, p.o.) dose-dependently ameliorated morphological and biochemical changes including galactitol accumulation, GSH depletion, and lens fiber swelling [3].

Diabetic neuropathy Galactosemic cataract In vivo efficacy Streptozotocin model Motor nerve conduction velocity

Insulin Secretion Augmentation: A Unique Ancillary Pharmacology Absent from Epalrestat and Sorbinil

In isolated perfused pancreases from normal rats, M16209 (100 μM) greatly augmented glucose-stimulated insulin secretion without affecting unstimulated insulin secretion at 2.8 mM glucose. Critically, sorbinil and epalrestat — both potent aldose reductase inhibitors — had NO stimulatory effect on insulin secretion when tested under identical conditions [1]. In pancreases from rats with neonatally STZ-induced NIDDM, M16209 (100 μM) appreciably improved the decreased insulin response to 22.2 mM glucose and slightly enhanced unstimulated insulin secretion, whereas gliclazide (10 μM) failed to affect the NIDDM pancreases [1]. In vivo, M16209 (100 mg/kg p.o.) significantly suppressed hyperglycemia in STZ-induced mildly diabetic rats and augmented insulin secretion in glucose-loaded normal and NIDDM rats, while showing no hypoglycemic effect in severely diabetic rats — contrasting with gliclazide which showed potent hypoglycemia in normal rats [2].

Insulin secretion Pancreatic β-cell Glucose-stimulated insulin secretion NIDDM model Aldose reductase inhibitor

Glycolysis Acceleration in Erythrocytes: M16209 Activates PFK Whereas Sorbinil and Other Antidiabetics Show No Effect

M16209 increased lactate production from glucose in rat erythrocytes in a concentration-dependent manner, reaching 113%, 118%, and 123% of vehicle-treated control levels at 10, 25, and 50 μM, respectively. In contrast, sorbinil (aldose reductase inhibitor), tolbutamide (sulfonylurea), and buformine (biguanide) did NOT increase lactate production in rat erythrocytes when tested at 50 μM [1]. Mechanistically, M16209 decreased glucose-6-phosphate and fructose-6-phosphate levels while increasing fructose-1,6-bisphosphate, and at 10 μM it increased 6-phosphofructokinase (PFK) activity in rat hemolysates — indicating PFK activation as the glycolytic target [1]. This glycolysis-accelerating property was confirmed in human erythrocytes as well [1]. Additionally, euglycemic clamp studies demonstrated that M16209 (10 or 100 mg/kg/day for 1 week) increased glycolytic flux in oxidative skeletal muscles (soleus and red gastrocnemius) in rats [2].

Glycolysis Phosphofructokinase activation Erythrocyte metabolism Lactate production Metabolic modulation

Kinetic Mechanism Distinction: M16209 Exhibits Uncompetitive-Uncompetitive Inhibition Unlike Epalrestat's Noncompetitive Profile

Kinetic analysis using partially purified bovine lens aldose reductase (BLAR) revealed that M16209, M16287, and sorbinil are uncompetitive with respect to glyceraldehyde and noncompetitive with respect to NADPH. In contrast, ONO-2235 (epalrestat) is noncompetitive with respect to BOTH glyceraldehyde and NADPH [1]. This mechanistic distinction has functional consequences: uncompetitive inhibitors increase their apparent potency as substrate concentration rises, whereas noncompetitive inhibitors maintain constant potency regardless of substrate levels. Under hyperglycemic conditions where intracellular glucose — and consequently glyceraldehyde-equivalent substrates — are elevated, an uncompetitive inhibitor like M16209 is predicted to show enhanced apparent inhibitory efficacy compared to a noncompetitive inhibitor like epalrestat [2].

Enzyme kinetics Inhibition mechanism Uncompetitive inhibition Noncompetitive inhibition Bovine lens aldose reductase

Optimal Research and Procurement Application Scenarios for 1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione (M16209)


Diabetic Neuropathy Drug Discovery: Multi-Endpoint In Vivo Screening Requiring Dual Neuropathy and Cataract Protection

For laboratories conducting in vivo screening of diabetic complication interventions in rodent models, M16209 provides coverage across both the STZ-induced diabetic neuropathy endpoint (motor nerve conduction velocity improvement at 3–100 mg/kg/day p.o. over 14 days) and the galactose-induced cataract endpoint (dose-dependent prevention of lens opacity at 10–100 mg/kg/day p.o.) [1][2]. Epalrestat lacks validated efficacy in the cataract model, making M16209 the preferred tool compound when experimental protocols require simultaneous assessment of both ocular and neural complication endpoints [3].

Pancreatic β-Cell Function Studies: AR Inhibitor with Intrinsic Insulin Secretagogue Activity

M16209 is uniquely suited for experiments exploring the intersection of polyol pathway inhibition and insulin secretion. At 100 μM in isolated perfused pancreas preparations, M16209 selectively augments glucose-stimulated insulin secretion without affecting basal secretion — a pharmacological profile not replicated by epalrestat or sorbinil [4]. This property is particularly relevant for NIDDM research where both insulin secretion deficits and polyol pathway overactivation coexist [5].

Metabolic Flux Analysis: Investigating Glycolytic Modulation via PFK Activation

For researchers studying metabolic reprogramming in erythrocytes or skeletal muscle, M16209 offers a distinct pharmacological tool that accelerates glycolysis through 6-phosphofructokinase activation — increasing lactate production by up to 23% above baseline at 50 μM [6]. This property is absent in sorbinil, tolbutamide, and buformine, making M16209 the appropriate choice when the experimental objective involves dissecting AR-independent metabolic effects of benzofuran-sulfonyl-hydantoin compounds [6]. Euglycemic clamp confirmation of enhanced glycolytic flux in oxidative skeletal muscle further supports this application [7].

Structure-Activity Relationship Studies: Bromine vs. Chlorine Substitution at the Benzofuran 3-Position

M16209 (3-bromo) and its direct analog M16287 (3-chloro) exhibit nearly identical AR inhibitory potency and in vivo efficacy, yet differ in halogen substitution — providing a minimal chemical perturbation pair for SAR studies investigating the impact of halogen size, electronegativity, and lipophilicity on pharmacokinetics, tissue distribution, and off-target interactions [3]. Procurement of both compounds enables controlled comparative studies where the 3-bromobenzofuran moiety of M16209 can be directly benchmarked against the 3-chloro variant.

Quote Request

Request a Quote for 1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.